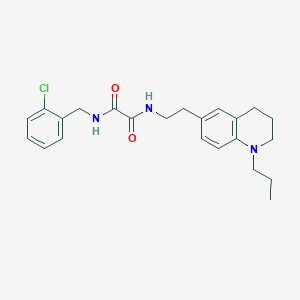![molecular formula C8H11F3O4 B2445948 Ácido 2-[(1,4-dioxan-2-il)metil]-3,3,3-trifluoropropanoico CAS No. 1909337-84-3](/img/structure/B2445948.png)
Ácido 2-[(1,4-dioxan-2-il)metil]-3,3,3-trifluoropropanoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1,4-Dioxan-2-yl)methyl]-3,3,3-trifluoropropanoic acid is a chemical compound with the molecular formula C8H11F3O4 and a molecular weight of 228.17 g/mol This compound features a trifluoropropanoic acid moiety linked to a 1,4-dioxane ring via a methylene bridge
Aplicaciones Científicas De Investigación
2-[(1,4-Dioxan-2-yl)methyl]-3,3,3-trifluoropropanoic acid has several scientific research applications:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,4-Dioxan-2-yl)methyl]-3,3,3-trifluoropropanoic acid typically involves the reaction of 1,4-dioxane with a suitable trifluoropropanoic acid derivative. One common method includes the use of a Grignard reagent, where 1,4-dioxane is reacted with a trifluoropropanoic acid chloride in the presence of a base such as magnesium . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process. Additionally, purification steps like distillation and recrystallization are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-[(1,4-Dioxan-2-yl)methyl]-3,3,3-trifluoropropanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in formic acid, potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
Mecanismo De Acción
The mechanism of action of 2-[(1,4-Dioxan-2-yl)methyl]-3,3,3-trifluoropropanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanol: A related compound with a similar dioxane ring structure but different functional groups.
5-Ethyl-5-hydroxymethyl-1,3-dioxane: Another compound with a dioxane ring, known for its cytotoxic and antioxidant properties.
Uniqueness
2-[(1,4-Dioxan-2-yl)methyl]-3,3,3-trifluoropropanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable tool in various scientific and industrial applications .
Propiedades
IUPAC Name |
2-(1,4-dioxan-2-ylmethyl)-3,3,3-trifluoropropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O4/c9-8(10,11)6(7(12)13)3-5-4-14-1-2-15-5/h5-6H,1-4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIKSOQPKGGKRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CC(C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

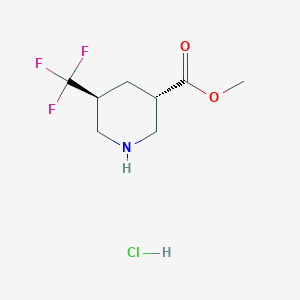
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethoxybenzamide](/img/structure/B2445867.png)
![5-[(3,4-Dimethylphenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2445870.png)
![6-amino-4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2445871.png)
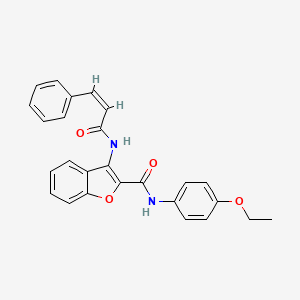
![N-(3,4-dichlorophenyl)-5-[(Z)-2-[1-(furan-2-yl)ethylidene]hydrazin-1-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2445873.png)
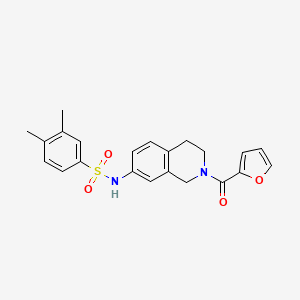
![[3-(3-Methoxypropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2445876.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2445877.png)
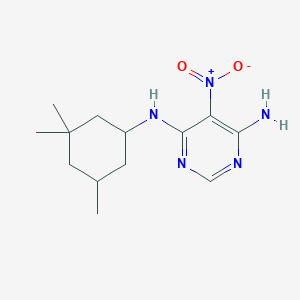
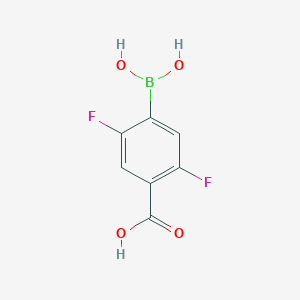
![(1S,2R,3S,4S,5R)-5-(Aminomethyl)bicyclo[2.2.1]heptane-2,3-diol;hydrochloride](/img/structure/B2445885.png)
